molecular formula C7H7N3O2S B2495390 1-Azido-3-methylsulfonylbenzene CAS No. 954147-02-5

1-Azido-3-methylsulfonylbenzene

Cat. No.: B2495390
CAS No.: 954147-02-5
M. Wt: 197.21
InChI Key: BOEONILMJOONME-UHFFFAOYSA-N
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Description

1-Azido-3-methylsulfonylbenzene is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound is a versatile reagent that has been used in various chemical reactions, including click chemistry, which is a powerful tool in the field of chemical biology. The following paper will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound.

Scientific Research Applications

Peptide Modification

1-Azido-3-methylsulfonylbenzene is utilized in the synthesis of peptidotriazoles on solid phases. This involves regiospecific copper(I)-catalyzed 1,3-dipolar cycloadditions of terminal alkynes to azides, showcasing its application in peptide backbone or side chain modifications. This method is highly efficient and compatible with solid-phase peptide synthesis, demonstrating the compound's utility in bioconjugation and drug development processes (Tornøe, Christensen, & Meldal, 2002).

Anticancer Research

The compound's derivatives exhibit significant anticancer activity, particularly in the form of hydroxy- and sulfonamide-azobenzene platinum(II) complexes. These complexes have shown promising results against wild-type and cisplatin-resistant ovarian cancer cell lines, suggesting potential applications in overcoming chemotherapy resistance (Samper et al., 2017).

Antibiotic Detection

In the field of food safety and environmental monitoring, this compound-related compounds have been used to develop highly sensitive enzyme-linked immunosorbent assays (ELISAs) for the detection of sulfonamide antibiotics in milk samples. This application underscores the importance of such compounds in creating sensitive and selective detection methods for contaminants in food products (Adrián et al., 2009).

Synthetic Chemistry

The utility of sulfonyl azides, closely related to this compound, as sulfonyl donors in synthetic chemistry has been explored. These compounds serve as precursors in various synthetic transformations, including the preparation of sulfones and the development of novel methodologies for regiospecific cleavage of S-N bonds. Such applications highlight the role of this compound and its derivatives in advancing synthetic methodologies (Zhang et al., 2019).

Safety and Hazards

While specific safety data for 1-Azido-3-methylsulfonylbenzene is not available, safety data for similar compounds indicate that they can be harmful if swallowed and cause severe skin burns and eye damage .

Mechanism of Action

Target of Action

Azide-modified compounds, such as azide-modified nucleosides, are known to be important building blocks for rna and dna functionalization . Therefore, it is plausible that 1-Azido-3-methylsulfonylbenzene may interact with similar biological targets.

Mode of Action

Azide groups are often used in click chemistry, a type of chemical reaction that can create strong covalent bonds between molecules . This suggests that this compound could interact with its targets by forming covalent bonds, leading to changes in the target molecules.

Biochemical Pathways

Given the potential for azide-modified compounds to interact with nucleic acids , it is possible that this compound could affect pathways involving DNA or RNA synthesis or processing

Result of Action

Given the potential for azide-modified compounds to interact with nucleic acids , it is possible that this compound could affect gene expression or protein synthesis at the molecular level, leading to changes in cellular function or behavior.

Properties

IUPAC Name

1-azido-3-methylsulfonylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2S/c1-13(11,12)7-4-2-3-6(5-7)9-10-8/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOEONILMJOONME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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